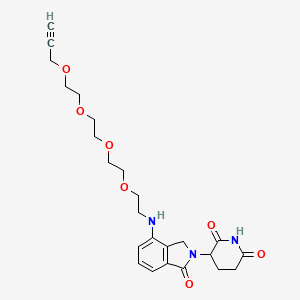
Lenalidomide-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG4-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) linker and a propargyl group enhances its solubility and allows for bioconjugation, making it a valuable tool in chemical biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG4-propargyl typically involves the following steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor.
PEGylation: The lenalidomide precursor is reacted with a PEG4 linker containing a propargyl group to form this compound.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. For example, the bromination step can be carried out in a chlorine-free solvent to reduce hazardous by-products . The use of platinum group metal-free catalysts for the reduction of nitro groups is another green chemistry approach .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, often using iron powder and ammonium chloride, are common in its synthesis.
Substitution: The propargyl group allows for click chemistry reactions with azide-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the efficient reduction of nitro groups.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the propargyl group.
Major Products Formed
The major products formed from these reactions include various lenalidomide derivatives and bioconjugates, which are useful in targeted protein degradation and other applications .
Scientific Research Applications
Lenalidomide-PEG4-propargyl has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-PEG4-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production and enhances natural killer cell-mediated cytotoxicity.
Protein Degradation: The compound functions as a molecular glue, inducing the degradation of target proteins by hijacking the E3 ubiquitin ligase complex.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar applications in treating multiple myeloma.
Propargyl-PEG4-acid: A related compound used in bioconjugation and click chemistry.
Uniqueness
Lenalidomide-PEG4-propargyl stands out due to its enhanced solubility and bioconjugation capabilities, making it a versatile tool in chemical biology and medicinal chemistry. Its ability to form PROTACs and other bioconjugates provides unique opportunities for targeted protein degradation and therapeutic applications .
Properties
Molecular Formula |
C24H31N3O7 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29) |
InChI Key |
BAXAOTQVTJNWFP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



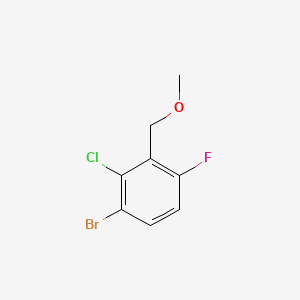
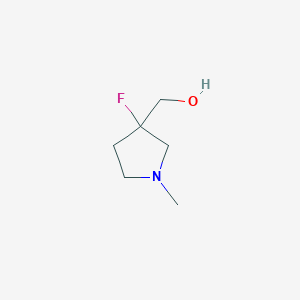
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
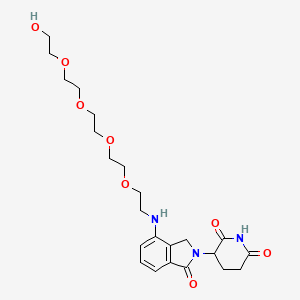
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
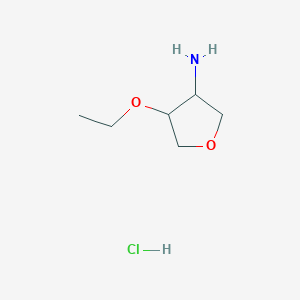

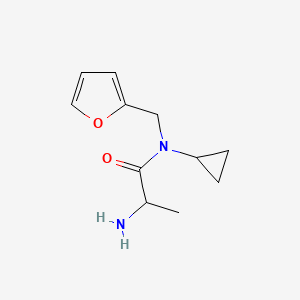
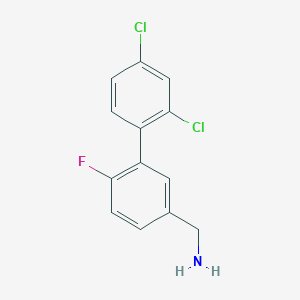


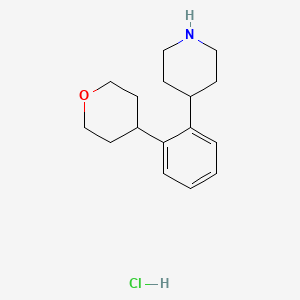
![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)
